Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
Brand Name: Vulcanchem
CAS No.: 105213-31-8
VCID: VC21306472
InChI: InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+
SMILES: COC1=CC=C(C=C1)C=CC(=O)C(=O)OC
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

CAS No.: 105213-31-8

Cat. No.: VC21306472

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate - 105213-31-8

Specification

CAS No. 105213-31-8
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate
Standard InChI InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+
Standard InChI Key PYDDGUYDXOJSJA-VMPITWQZSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)C(=O)OC
SMILES COC1=CC=C(C=C1)C=CC(=O)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C(=O)OC

Introduction

Structural Characteristics and Identification

Molecular Structure and Configuration

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate consists of a 4-methoxyphenyl group connected to a butenoate backbone through a carbon-carbon double bond, with the double bond primarily existing in the E-configuration. The compound features a ketone group at the 2-position and a methyl ester group, creating a multifunctional organic molecule. The presence of both the methoxy substituent on the phenyl ring and the ester functionality contributes to its specific chemical behavior and reactivity patterns .

The compound contains several key functional groups:

  • A methoxyphenyl group (aromatic ring with methoxy substituent)

  • A conjugated double bond system (C=C-C=O)

  • A ketone group (C=O)

  • A methyl ester group (COOCH₃)

Chemical Identifiers and Nomenclature

The compound is recognized through various identification systems and nomenclature standards in the chemical database ecosystem. The following table summarizes the key identifiers associated with methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate:

Identifier TypeValue
CAS Number105213-31-8
Molecular FormulaC₁₂H₁₂O₄
IUPAC Namemethyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate
InChIInChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+
InChIKeyPYDDGUYDXOJSJA-VMPITWQZSA-N
SMILESCOC1=CC=C(C=C1)/C=C/C(=O)C(=O)OC

Several synonyms exist for this compound, including:

  • methyl 4-(4-methoxyphenyl)-2-oxo-3-butenoate

  • 3-Butenoic acid, 4-(4-methoxyphenyl)-2-oxo-, methyl ester, (3E)-

  • methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate

Physical and Chemical Properties

Basic Physical and Chemical Properties

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate possesses specific physicochemical properties that determine its behavior in various chemical environments. Understanding these properties is crucial for predicting its reactivity and potential applications in organic synthesis and other chemical processes.

PropertyValue
Molecular Weight220.22 g/mol
Polar Surface Area (PSA)52.60000
LogP1.45050
Physical StateNot specified in available data
ColorNot specified in available data

The LogP value of 1.45050 suggests moderate lipophilicity, indicating the compound has a reasonable balance between hydrophilic and lipophilic properties. This characteristic can affect its solubility in various solvents and potential for membrane permeability in biological systems .

Structural Features Affecting Reactivity

The presence of an α,β-unsaturated carbonyl system (C=C-C=O) makes methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate susceptible to nucleophilic addition reactions, particularly Michael additions. The conjugated double bond system creates an electron-deficient center that can react with various nucleophiles. Additionally, the methoxy group on the phenyl ring serves as an electron-donating group, potentially affecting the electronic distribution within the molecule and influencing its reactivity patterns .

The ester functionality provides another reactive site, allowing for potential hydrolysis, transesterification, or reduction reactions. This multifunctionality makes the compound versatile in organic synthesis applications. The E-configuration of the double bond, as indicated in its IUPAC name, suggests a specific stereochemistry that may influence its reactivity and potential applications .

Applications as an Organic Building Block

Role in Chemical Synthesis

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate belongs to the class of organic building blocks, which are fundamental components used in the synthesis of more complex organic molecules. As indicated by its categorization in chemical supplier databases, this compound serves as a valuable intermediate in various synthetic pathways. The presence of multiple functional groups within its structure provides several potential reaction sites that can be selectively modified to create more complex molecular architectures .

The compound's reactivity profile, characterized by the α,β-unsaturated carbonyl system, makes it particularly useful in reactions such as:

  • Michael additions with various nucleophiles

  • Aldol condensations

  • Reduction of carbonyl or ester functionalities

  • Modifications of the methoxy group on the phenyl ring

Comparison with Structurally Related Compounds

Structural Analogs and Their Properties

Several structurally related compounds share similar backbone structures with methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate but differ in specific functional groups. Understanding these structural relationships can provide insights into structure-activity relationships and potential applications.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoateC₁₂H₁₂O₄220.22 g/molReference compound
(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioateC₁₂H₁₂O₃S236.29 g/molThioester instead of ester
Methyl 4-(4-methylphenyl)-2-oxobut-3-enoateC₁₂H₁₂O₃204.22 g/molMethyl group instead of methoxy on phenyl ring

The thioester analog, (E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate, contains a sulfur atom in place of the oxygen in the ester linkage. This subtle change affects the compound's reactivity, particularly in nucleophilic substitution reactions, as thioesters generally show different reactivity profiles compared to oxygen-based esters.

The methyl-substituted analog, methyl 4-(4-methylphenyl)-2-oxobut-3-enoate, features a methyl group rather than a methoxy group on the phenyl ring. This modification reduces the electron-donating capacity compared to the methoxy group, potentially affecting the electronic distribution and reactivity of the conjugated system .

Structure-Function Relationships

The structural features of methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate directly influence its chemical behavior and potential applications. The methoxy group on the phenyl ring serves as an electron-donating substituent, affecting the electron density distribution throughout the conjugated system. This electronic effect can influence the compound's reactivity in various chemical transformations, particularly those involving the unsaturated ketone portion of the molecule.

The E-configuration of the double bond, as specified in the compound's IUPAC name, determines the spatial arrangement of atoms around the double bond. This stereochemistry can affect molecular recognition processes and reactivity patterns in stereoselective reactions. Understanding these structure-function relationships is crucial for predicting and exploiting the compound's behavior in complex chemical transformations .

Recent Developments and Research Status

Future Research Perspectives

Future research involving methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate might focus on several promising directions:

  • Development of synthetic methodologies utilizing the compound's functional group diversity

  • Exploration of its potential as a precursor for biologically active compounds

  • Investigation of stereoselective reactions involving the compound's conjugated system

  • Structure-activity relationship studies to understand the impact of structural modifications on reactivity and potential biological activities

These research avenues could expand our understanding of the compound's utility and potentially uncover new applications in various fields of chemistry and related disciplines.

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